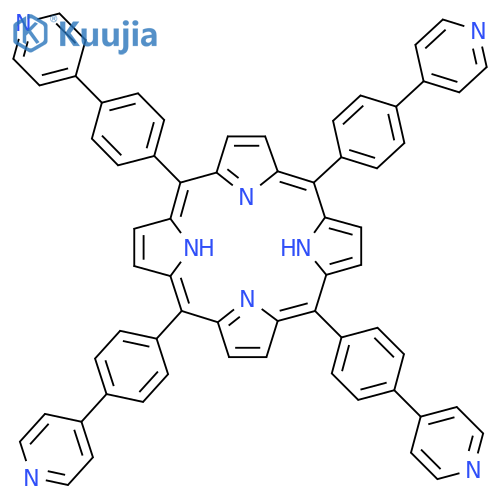Cas no 1375257-01-4 (5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine)

1375257-01-4 structure
商品名:5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
CAS番号:1375257-01-4
MF:C64H42N8
メガワット:923.071893215179
MDL:MFCD20261457
CID:4827568
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine 化学的及び物理的性質
名前と識別子
-
- 5,10,15,20-TETRAKIS-(4-PYRIDIN-4-YL-PHENYL)-PORPHYRINE
- 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
-
- MDL: MFCD20261457
- インチ: 1S/C64H42N8/c1-9-49(10-2-41(1)45-25-33-65-34-26-45)61-53-17-19-55(69-53)62(50-11-3-42(4-12-50)46-27-35-66-36-28-46)57-21-23-59(71-57)64(52-15-7-44(8-16-52)48-31-39-68-40-32-48)60-24-22-58(72-60)63(56-20-18-54(61)70-56)51-13-5-43(6-14-51)47-29-37-67-38-30-47/h1-40,69,72H/b61-53-,61-54-,62-55-,62-57-,63-56-,63-58-,64-59-,64-60-
- InChIKey: OMTCROJFTVVBGT-WJVFOVLXSA-N
- ほほえんだ: N1C2C=CC1=C(C1C=CC(C3C=CN=CC=3)=CC=1)C1C=CC(=C(C3C=CC(C4C=CN=CC=4)=CC=3)C3=CC=C(C(C4C=CC(C5C=CN=CC=5)=CC=4)=C4C=CC(C=2C2C=CC(C5C=CN=CC=5)=CC=2)=N4)N3)N=1 |c:24,63,t:5,58|
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 72
- 回転可能化学結合数: 8
- 複雑さ: 1400
- 疎水性パラメータ計算基準値(XlogP): 12.6
- トポロジー分子極性表面積: 109
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H317
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 11156-0.25/G |
5,10,15,20-TETRAKIS-(4-PYRIDIN-4-YL-PHENYL)-PORPHYRINE |
1375257-01-4 | 97% | 0.25g |
$288 | 2023-09-18 | |
| Ambeed | A784155-1g |
5,10,15,20-Tetrakis-(4-pyridin-4-yl-phenyl)-porphyrine |
1375257-01-4 | 98% | 1g |
$935.0 | 2025-02-19 | |
| Alichem | A029197775-1g |
5,10,15,20-Tetrakis-(4-pyridin-4-yl-phenyl)-porphyrine |
1375257-01-4 | 97% | 1g |
726.19 USD | 2021-06-01 | |
| AstaTech | 11156-1/G |
5,10,15,20-TETRAKIS-(4-PYRIDIN-4-YL-PHENYL)-PORPHYRINE |
1375257-01-4 | 97% | 1g |
$719 | 2023-09-18 | |
| Ambeed | A784155-250mg |
5,10,15,20-Tetrakis-(4-pyridin-4-yl-phenyl)-porphyrine |
1375257-01-4 | 98% | 250mg |
$374.0 | 2025-02-19 |
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1375257-01-4 (5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine) 関連製品
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 152840-81-8(Valine-1-13C (9CI))
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
